N-(6-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)acetamide
CAS No.: 195373-66-1
Cat. No.: VC15960693
Molecular Formula: C12H12N2O2
Molecular Weight: 216.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 195373-66-1 |
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Molecular Formula | C12H12N2O2 |
Molecular Weight | 216.24 g/mol |
IUPAC Name | N-(6-methyl-2-oxo-1H-quinolin-4-yl)acetamide |
Standard InChI | InChI=1S/C12H12N2O2/c1-7-3-4-10-9(5-7)11(13-8(2)15)6-12(16)14-10/h3-6H,1-2H3,(H2,13,14,15,16) |
Standard InChI Key | KZKNZDFNDPGOPI-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC2=C(C=C1)NC(=O)C=C2NC(=O)C |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characterization
N-(6-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)acetamide consists of a 1,2-dihydroquinoline backbone with the following substituents:
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Methyl group at position 6
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Ketone group at position 2
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Acetamide moiety at position 4
The planar quinoline ring system enables π-π stacking interactions, while the acetamide group enhances hydrogen-bonding potential, critical for biological target engagement .
Physicochemical Properties
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Molecular Formula: C₁₂H₁₂N₂O₂
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Molecular Weight: 216.24 g/mol
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the acetamide group; limited solubility in water .
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Melting Point: Estimated at 240–245°C based on analogs like 4-methyl-2-oxo-1,2-dihydroquinolin-6-yl acetate .
Table 1: Key Structural Features and Their Implications
Feature | Position | Role in Bioactivity |
---|---|---|
Quinoline core | Base | Facilitates intercalation/DNA binding |
Methyl group | 6 | Enhances lipophilicity |
Acetamide | 4 | Enables hydrogen bonding |
Ketone | 2 | Stabilizes tautomeric forms |
Synthesis and Characterization
Synthetic Pathways
The synthesis typically involves multi-step functionalization of quinoline precursors:
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Quinoline Core Formation:
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Acetylation at Position 4:
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Purification:
Table 2: Optimization of Synthetic Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Cyclization | POCl₃, DMF, 80°C, 6 h | 64 |
Hydrolysis | HCl (4 M), reflux, 1 h | 92 |
Acetylation | Acetic anhydride, pyridine | 78 |
Analytical Characterization
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NMR Spectroscopy:
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IR Spectroscopy:
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Mass Spectrometry:
Pharmacological Applications
Antiplatelet Activity
Structural analogs like 4-methyl-2-oxo-1,2-dihydroquinolin-6-yl acetate demonstrate CRTAase-mediated antiplatelet effects by acetylating platelet nitric oxide synthase (NOS), enhancing NO production, and inhibiting ADP/arachidonic acid-induced aggregation . The acetamide group in N-(6-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)acetamide may similarly modulate NOS activity.
Immunomodulation
Quinoline acetamides are explored as RORγ modulators for autoimmune diseases. Patent WO2018138362 highlights analogs with inverse agonist activity against RORγ, reducing psoriasis severity by 30% in clinical models .
Table 3: Comparative Pharmacological Profiles of Quinoline Derivatives
Compound | Activity (IC₅₀) | Target |
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6-Acetoxyquinolin-2-one | 5 µM (antiplatelet) | CRTAase/NOS |
N-Substituted thiourea | 2 µM (antitumor) | Tyrosine kinase |
VTP-43742 | 350 mg (PASI-30) | RORγ |
Mechanism of Action
Enzyme Modulation
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CRTAase Activation: Acetamide derivatives acetylate calreticulin, enhancing NOS activity and NO synthesis, which suppresses platelet aggregation .
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Kinase Inhibition: The planar quinoline core competitively binds ATP pockets in kinases, blocking phosphorylation cascades .
Receptor Interactions
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RORγ Inverse Agonism: Substituted quinolines stabilize RORγ in an inactive conformation, reducing IL-17 production in Th17 cells .
Comparative Analysis with Structural Analogs
Bioavailability Enhancements
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6-Methyl vs. 6-Acetoxy: Methyl substitution improves metabolic stability compared to ester-containing analogs .
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4-Acetamide vs. 3-Acetyl: Position 4 substitution minimizes steric hindrance, enhancing target affinity .
Synthetic Accessibility
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